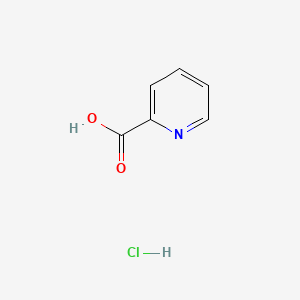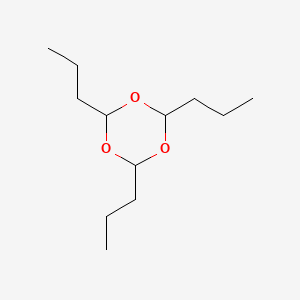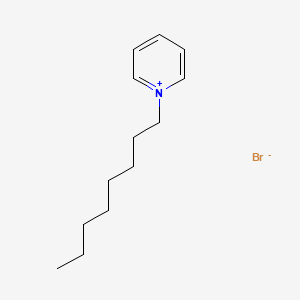![molecular formula C14H11ClO2 B1585630 Ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético CAS No. 5525-72-4](/img/structure/B1585630.png)
Ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético
Descripción general
Descripción
2-(4’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound with the molecular weight of 246.69 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution , a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile . Another possible method could be the Suzuki–Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction, used to synthesize biphenyl compounds .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H11ClO2 . It contains a biphenyl group, where one of the phenyl rings has a chlorine atom substituted at the 4th position, and the other phenyl ring is attached to an acetic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound could potentially involve electrophilic aromatic substitution . This is a reaction where an atom in the aromatic ring is replaced by an electrophile .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
Investigación Farmacéutica Agentes Antibacterianos
Los compuestos relacionados con el ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético se han estudiado por sus propiedades antibacterianas. Por ejemplo, los derivados del bifenilo han mostrado actividades inhibitorias contra bacterias Gram-negativas como Acinetobacter baumannii resistente a los carbapenémicos, lo que sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antibacterianos .
Química Agrícola Herbicidas
Los derivados del ácido fenoxiacético se utilizan en la agricultura para controlar la vegetación competidora y destruir las plagas de las plantas. Esto indica que el ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético podría tener aplicaciones en la síntesis de herbicidas .
3. Ciencia de Materiales: Síntesis de Nuevos Materiales El compuesto relacionado N-(4'-cloro-[1,1'-bifenil]-2-il)formamida se ha sintetizado y caracterizado para desarrollar nuevos materiales con las propiedades deseadas, lo que implica que el ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético también puede ser útil en la investigación de la ciencia de materiales para la síntesis orgánica .
Ciencia Ambiental Degradación Microbiana
Los aromáticos halogenados como el ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético pueden servir como aceptores de electrones terminales en la cadena de transporte de electrones de las bacterias que respiran haluros orgánicos. Esto sugiere un papel en el estudio de los procesos de degradación microbiana y los esfuerzos de biorremediación .
Química Analítica Análisis Espectroscópico
Los derivados del compuesto se han sometido a análisis espectroscópico para confirmar su identidad y propiedades, lo que indica que el ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético se puede utilizar en química analítica para la elucidación estructural y el control de calidad .
Química Industrial Producción de Agentes Espesantes
El ácido cloroacético se utiliza para preparar agentes espesantes como la carboximetilcelulosa. Por extensión, el ácido 2-(4'-cloro-[1,1'-bifenil]-4-il)acético podría utilizarse en la producción de agentes espesantes similares o relacionados para aplicaciones industriales .
Mecanismo De Acción
Target of Action
It is known that similar chlorinated phenyl acetic acids can interact with various enzymes and receptors in the body .
Mode of Action
It is known that chlorinated phenyl acetic acids can undergo various reactions such as nucleophilic substitution and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .
Biochemical Pathways
For example, polychlorinated biphenyls (PCBs), a class of compounds similar to 4-(4-Chlorophenyl)phenylacetic acid, can be degraded by microbial enzymes in a process known as biodegradation . This process involves several enzymes, including biphenyl dioxygenase, dihydrodiol dehydrogenase, 2,3-dihydroxybiphenyl dioxygenase, and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase .
Pharmacokinetics
It is known that similar chlorinated phenyl acetic acids can be soluble in ethanol , which may influence their bioavailability.
Result of Action
It is known that similar chlorinated phenyl acetic acids can possess anticancer properties . For example, 4-Chlorophenylacetic acid has been reported to possess anticancer properties and may be an effective therapeutic agent in the prevention or treatment of estrogen-sensitive breast cancer .
Action Environment
It is known that similar chlorinated phenyl acetic acids can remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions . This persistence in the environment can influence the action and efficacy of these compounds.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMYLVVZJLDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362638 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5525-72-4 | |
| Record name | (4'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)



![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)
